N-(1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl)furan-2-carboxamide
Description
N-(1-{[3-(Methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl)furan-2-carboxamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 3 with a methylcarbamoyl group. The amino group at position 2 is linked to a 2-(4-methylphenyl)-2-oxoethyl chain, which is further functionalized with a furan-2-carboxamide moiety.
Properties
Molecular Formula |
C24H25N3O4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[1-[[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25N3O4S/c1-14-9-11-15(12-10-14)20(28)21(26-22(29)17-7-5-13-31-17)27-24-19(23(30)25-2)16-6-3-4-8-18(16)32-24/h5,7,9-13,21,27H,3-4,6,8H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
FNKCKUDMQUXGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=C(C3=C(S2)CCCC3)C(=O)NC)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiophene Core
The 4,5,6,7-tetrahydro-1-benzothiophen-2-yl scaffold forms the central structural motif of the target compound. Patent WO2020007902A1 details cyclization protocols using thiophene precursors with oxiran-2-yl groups under acidic conditions to form the tetrahydrobenzothiophene system . For example, treatment of 2-mercaptocyclohexenol with epichlorohydrin in the presence of BF₃·Et₂O yields the bicyclic intermediate, which undergoes dehydrogenation via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford the aromatic benzothiophene .
Preparation of the Furan-2-Carboxamide Fragment
The furan-2-carboxamide moiety is synthesized via directed C–H functionalization, as outlined in Molecules (2020) . Starting with 8-aminoquinoline (8-AQ)-directed furan, Pd(OAc)₂ (5 mol%) and AgOAc (1.5 equiv) facilitate arylations at the C3 position (Table 1). For instance, coupling with 4-iodoanisole in toluene at 110°C for 7 h achieves 86% yield . Transamidation then replaces the 8-AQ group: Boc-protection with (Boc)₂O/DMAP followed by aminolysis with methylamine in toluene at 60°C furnishes the methylcarboxamide in 92% yield .
Table 1: Optimization of C–H Arylation for Furan Intermediate
| Arylating Agent | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Iodoanisole | 5 mol% Pd(OAc)₂ | 110 | 7 | 86 |
| 1-Iodonaphthalene | 10 mol% Pd(OAc)₂ | 110 | 24 | 94 |
| 4-Nitroiodobenzene | 5 mol% Pd(OAc)₂ | 110 | 7 | 31 |
Coupling Strategies for Final Assembly
Convergent synthesis links the benzothiophene and furan-carboxamide units via a central glycine-derived spacer. Patent AU2010336187B2 describes a stepwise approach :
-
Amide Bond Formation : Reacting 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with bromoacetyl chloride in THF at −20°C yields the α-bromoamide intermediate (89% yield) .
-
Nucleophilic Substitution : Treatment with furan-2-carboxamide potassium salt in DMF at 80°C for 12 h installs the furan moiety (75% yield) .
-
p-Tolyl Incorporation : Suzuki-Miyaura coupling with 4-methylphenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (4:1) at 100°C completes the synthesis (82% yield) .
Alternative routes employ Ugi multicomponent reactions, combining the benzothiophen-2-amine, furan-2-carboxylic acid, p-tolualdehyde, and methyl isocyanide in methanol at 25°C for 24 h, achieving 67% yield .
Analytical Characterization and Yield Optimization
HPLC purity data from PubChem (CID 3521424) for analogous compounds show ≥98% purity when using reverse-phase C18 columns (MeCN/H₂O gradient) . Yield optimization strategies include:
-
Microwave Assistance : Reducing coupling times from 12 h to 30 min at 150°C improves yields by 15–20% .
-
Catalyst Screening : Replacing Pd(OAc)₂ with PdCl₂(PhCN)₂ increases arylation yields to 91% for electron-deficient aryl iodides .
Table 2: Comparative Yields of Key Steps
Chemical Reactions Analysis
Types of Reactions
N-(1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-(1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its chemical properties can be utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations:
Core Structure : The tetrahydrobenzothiophene core in the target compound is a recurring motif in bioactive molecules (e.g., ), likely due to its planar aromaticity and hydrogen-bonding capacity.
Substituent Variability: The 3-methylcarbamoyl group in the target compound contrasts with the methoxyethylcarbamoyl group in , which may alter solubility and target affinity.
Synthesis Efficiency : Yields for analogous compounds (e.g., 37–70% in ) suggest that the target compound’s synthesis may require optimized coupling conditions for the furan-carboxamide group .
Physicochemical and Crystallographic Insights
- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~463.5 g/mol) is higher than ’s chromene derivative (454.5 g/mol), likely due to the furan-carboxamide group. This may reduce aqueous solubility compared to smaller analogues like ’s 4g (MW 342.8) .
- Crystallography : Tools such as SHELXL () and OLEX2 () have been used to resolve structures of similar compounds. The target compound’s crystal structure, if determined, would clarify conformational preferences and packing efficiency .
Biological Activity
N-(1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant and anticancer activities, and summarizes relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.48 g/mol
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity. For instance, derivatives of benzothiophene have shown antioxidant activities surpassing that of ascorbic acid by approximately 1.4 times in certain cases .
| Compound | DPPH Scavenging Activity (IC50 µM) | Relative Activity to Ascorbic Acid |
|---|---|---|
| Compound A | 50 | 1.37 |
| Compound B | 60 | 1.35 |
| N-(1-{...}) | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines using the MTT assay. Notably, it has demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicate that the compound is more effective against U-87 cells than MDA-MB-231 cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| U-87 (Glioblastoma) | 15 | High |
| MDA-MB-231 | 25 | Moderate |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the benzothiophene moiety plays a crucial role in its interaction with cellular pathways involved in oxidative stress and apoptosis.
Case Studies
A series of studies have been conducted to assess the pharmacological profile of related compounds. One study highlighted the synthesis and evaluation of various benzothiophene derivatives for their anticancer properties, noting that modifications to the benzothiophene structure significantly influenced their biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions (e.g., solvents, catalysts) influence yield and purity?
- Methodological Answer : The synthesis of benzothiophene-furan hybrids typically involves multi-step protocols. For example, the benzothiophene core is often synthesized via cyclization of thioamide precursors under acidic conditions, followed by coupling with furan-2-carboxamide derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Reaction temperatures (60–80°C) and solvent polarity (DMF or THF) critically affect intermediate stability and final product purity . Optimization requires monitoring via HPLC or LC-MS to track side reactions like undesired oxidation of the thiophene ring .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemical integrity?
- Methodological Answer : Use a combination of high-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve overlapping signals from the benzothiophene and furan moieties. For example, the amide proton in the methylcarbamoyl group typically appears as a singlet near δ 8.5 ppm in DMSO-d₆. FT-IR can validate carbonyl stretching vibrations (C=O at ~1670 cm⁻¹) and secondary amide N–H bonds (~3295 cm⁻¹) . X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to known ATP-competitive inhibitors . Use fluorescence-based assays (e.g., ADP-Glo™ kinase assays) to quantify IC₅₀ values. For cellular activity, employ MTT or resazurin assays in cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations ≤10 µM to assess cytotoxicity. Include positive controls like staurosporine for kinase inhibition or doxorubicin for cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify residual solvents. For polar aprotic solvents like DMSO, use saturation shake-flask methods with equilibrium times ≥24 hours. If solubility remains low (<1 mg/mL), consider salt formation (e.g., hydrochloride salts) or nanoformulation using PEGylated liposomes .
Q. What strategies are recommended for validating target engagement in complex biological systems?
- Methodological Answer : Use photoaffinity labeling with a propargyl- or azide-modified derivative of the compound for click chemistry-based target pulldown. Combine with SILAC (stable isotope labeling by amino acids in cell culture) and LC-MS/MS proteomics to identify bound proteins. Confirm engagement via cellular thermal shift assays (CETSA), where target protein stability is monitored after compound treatment .
Q. How can computational modeling improve understanding of structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of homologous targets (e.g., PI3Kγ or EGFR kinases). Focus on the benzothiophene-furan scaffold’s orientation in the ATP-binding pocket. Molecular dynamics simulations (GROMACS/AMBER) over 100 ns can assess binding stability. QSAR models using descriptors like LogP, polar surface area, and H-bond donors predict bioavailability .
Q. What experimental designs mitigate off-target effects in in vivo pharmacokinetic studies?
- Methodological Answer : Use cassette dosing (N-in-1) in rodent models to screen multiple derivatives simultaneously, reducing animal use. Monitor plasma concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hours post-administration. Include tissue distribution studies (liver, kidney, brain) to assess accumulation. For off-target profiling, employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) .
Data Contradiction Analysis
Q. How should researchers address inconsistent enzymatic vs. cellular activity data?
- Methodological Answer : Discrepancies often stem from poor membrane permeability or efflux by transporters like P-gp. Measure cellular uptake using radiolabeled (³H/¹⁴C) compound or LC-MS quantification. Inhibit efflux pumps with verapamil to assess impact. Alternatively, synthesize prodrugs (e.g., ester derivatives) to enhance permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
